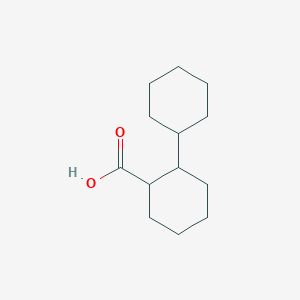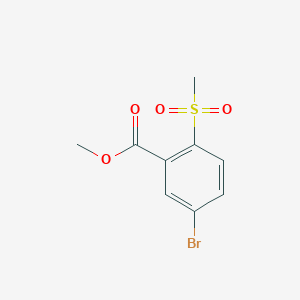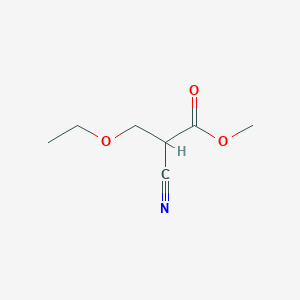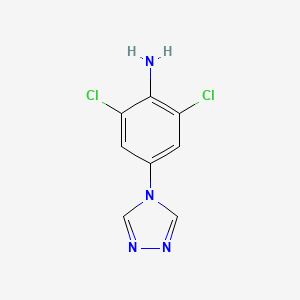
1,1'-Bi(cyclohexyl)-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bi(cyclohexyl)-2-carboxylic acid is a compound characterized by the presence of two cyclohexyl rings connected via a single carbon-carbon bond, with a carboxylic acid group attached to one of the cyclohexyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-carboxylic acid typically involves the reaction of cyclohexyl derivatives under specific conditions. One common method includes the use of cyclohexylmagnesium bromide, which reacts with carbon dioxide to form the desired carboxylic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1,1’-Bi(cyclohexyl)-2-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bi(cyclohexyl)-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Production of cyclohexyl alcohol or cyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the reagents used.
Scientific Research Applications
1,1’-Bi(cyclohexyl)-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Bi(cyclohexyl)-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but with only one cyclohexyl ring.
1,1’-Bicyclohexyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexylacetic acid: Contains a different arrangement of the carboxylic acid group.
Uniqueness: 1,1’-Bi(cyclohexyl)-2-carboxylic acid is unique due to its dual cyclohexyl rings and the presence of a carboxylic acid group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
InChI Key |
BCTMFUKQYPTLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)







![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)



![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
